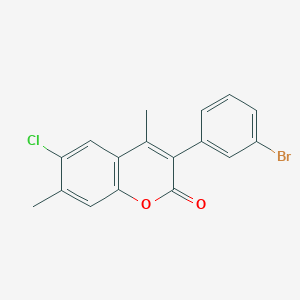
3-(3 inverted exclamation mark -Bromophenyl)-6-chloro-4,7-dimethylcoumarin
説明
3-(3 inverted exclamation mark -Bromophenyl)-6-chloro-4,7-dimethylcoumarin is a useful research compound. Its molecular formula is C17H12BrClO2 and its molecular weight is 363.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered interest due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific coumarin derivative, supported by case studies and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin typically involves the condensation of appropriate phenolic and carbonyl compounds under acidic conditions. The compound's structure features a bromophenyl group, a chlorine atom, and two methyl groups attached to the coumarin backbone, contributing to its unique biological properties.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study investigating the cytotoxicity of similar coumarin compounds found that they can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Table 1: Cytotoxicity Data of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin | MCF-7 (Breast) | TBD | Apoptosis induction |
| 4-Methylcoumarin | HeLa (Cervical) | 25 | DNA damage and apoptosis |
| Coumarin-3-carboxylic acid | HT-29 (Colon) | 15 | Cell cycle arrest |
Note: TBD = To Be Determined; further studies are required to establish IC50 values for the compound .
Antimicrobial Activity
Coumarins have also been noted for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory activity of coumarins is another area of interest. Research indicates that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling . This property may be beneficial in developing treatments for chronic inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : In a study evaluating various coumarins, including derivatives similar to 3-(3-Bromophenyl)-6-chloro-4,7-dimethylcoumarin, researchers observed marked cytotoxic effects in MCF-7 breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment.
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of coumarins against clinical isolates of bacteria. The results showed that certain coumarin derivatives inhibited bacterial growth effectively, indicating their potential as natural preservatives or therapeutic agents.
特性
IUPAC Name |
3-(3-bromophenyl)-6-chloro-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO2/c1-9-6-15-13(8-14(9)19)10(2)16(17(20)21-15)11-4-3-5-12(18)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALETLWRJRCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















